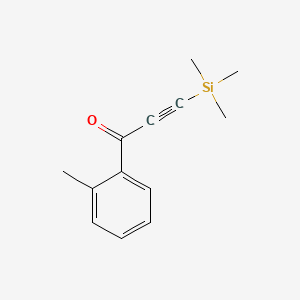
1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one: is an organic compound with the molecular formula C13H16OSi . It is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) and a trimethylsilylethynyl group attached to a ketone functional group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one typically involves the reaction of o-tolylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by column chromatography or recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including polymers and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and as an intermediate in the synthesis of agrochemicals .
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilylethynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, ultimately resulting in the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
o-Tolylacetylene: Similar structure but lacks the trimethylsilylethynyl group.
Trimethylsilylacetylene: Contains the trimethylsilylethynyl group but lacks the tolyl group.
Acetophenone: Contains a phenyl group attached to a ketone but lacks the trimethylsilylethynyl group.
Uniqueness: 1-(2-Methylphenyl)-3-trimethylsilylprop-2-yn-1-one is unique due to the presence of both the tolyl and trimethylsilylethynyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research .
Eigenschaften
CAS-Nummer |
105364-94-1 |
|---|---|
Molekularformel |
C13H16OSi |
Molekulargewicht |
216.355 |
IUPAC-Name |
1-(2-methylphenyl)-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C13H16OSi/c1-11-7-5-6-8-12(11)13(14)9-10-15(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
GCVKSRWRIVLLBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C#C[Si](C)(C)C |
Synonyme |
o-Tolyl(trimethylsilylethynyl) ketone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















